molecular formula C9H15N B14774319 Piperidine, 3-ethynyl-1,3-dimethyl-

Piperidine, 3-ethynyl-1,3-dimethyl-

Cat. No.: B14774319
M. Wt: 137.22 g/mol
InChI Key: IZNVFQVKSDQDJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Piperidine, 3-ethynyl-1,3-dimethyl- is a heterocyclic organic compound with a six-membered ring containing one nitrogen atom This compound is a derivative of piperidine, which is known for its presence in various alkaloids and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperidine, 3-ethynyl-1,3-dimethyl- typically involves the alkylation of piperidine derivatives. One common method is the reaction of 3-ethynylpiperidine with methylating agents under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the alkylation process .

Industrial Production Methods

Industrial production of Piperidine, 3-ethynyl-1,3-dimethyl- often involves multi-step synthesis processes. These processes may include the initial preparation of 3-ethynylpiperidine followed by methylation steps. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Piperidine, 3-ethynyl-1,3-dimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Piperidine, 3-ethynyl-1,3-dimethyl- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Piperidine, 3-ethynyl-1,3-dimethyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The combination of these functional groups allows for a broader range of chemical reactions and biological activities compared to its simpler counterparts .

Properties

Molecular Formula

C9H15N

Molecular Weight

137.22 g/mol

IUPAC Name

3-ethynyl-1,3-dimethylpiperidine

InChI

InChI=1S/C9H15N/c1-4-9(2)6-5-7-10(3)8-9/h1H,5-8H2,2-3H3

InChI Key

IZNVFQVKSDQDJB-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCN(C1)C)C#C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.